AC-Ala-pro-ala-pna is a compound with the molecular formula C19H25N5O6 . It is also known by other names such as AC-ALA-PRO-ALA-PNA, (2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide, and Ac-L-Ala-L-Pro-L-Ala p-nitroanilide .
While specific synthesis methods for AC-Ala-pro-ala-pna were not found in the search results, it is common for such compounds to be synthesized using standard peptide synthesis techniques. These techniques often involve the stepwise addition of amino acids in a controlled manner, typically using protecting groups to prevent unwanted side reactions .
The molecular structure of AC-Ala-pro-ala-pna includes a total of 56 bonds. There are 31 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 3 secondary amides (aliphatic), 1 tertiary amide (aliphatic), 1 nitro group (aromatic), and 1 Pyrrolidine .
AC-Ala-pro-ala-pna has a molecular weight of 419.4 g/mol. It has 3 hydrogen bond donors and 6 hydrogen bond acceptors. The compound has 6 rotatable bonds. Its exact mass and monoisotopic mass are 419.18048353 g/mol. It has a topological polar surface area of 153 Ų. The compound has a heavy atom count of 30 and a complexity of 685 .
AC-Ala-pro-ala-pna, chemically known as N-acetyl-L-alanyl-L-prolyl-L-alanine p-nitroanilide, is a synthetic peptide substrate predominantly utilized in biochemical assays. This compound is particularly important for studying the kinetics and activity of enzymes such as aminopeptidases and proteases. Its structure includes a p-nitroanilide group, which facilitates the detection and quantification of enzymatic activity through colorimetric methods, making it a valuable tool in biochemical research.
AC-Ala-pro-ala-pna is classified as a synthetic peptide and falls under the category of peptide substrates. It is commonly sourced from chemical suppliers specializing in biochemicals and research reagents. The compound has the CAS number 61596-39-2, which uniquely identifies it within chemical databases.
The synthesis of AC-Ala-pro-ala-pna typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin. The synthesis process can be broken down into several critical steps:
The choice of protecting groups and coupling reagents is crucial in SPPS to ensure high yield and purity of the final product. Commonly used coupling agents include HATU (1-Hydroxy-7-azabenzotriazole) which minimizes racemization during coupling reactions .
The molecular structure of AC-Ala-pro-ala-pna consists of three amino acids linked by peptide bonds, with an N-acetyl group at one end and a p-nitroanilide moiety at the other. The structural formula can be represented as follows:
The molecular formula for AC-Ala-pro-ala-pna is C₁₄H₁₈N₄O₄, with a molecular weight of approximately 302.32 g/mol. The presence of the p-nitroanilide group allows for colorimetric detection upon hydrolysis.
AC-Ala-pro-ala-pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions involve the cleavage of peptide bonds, resulting in the release of p-nitroaniline, which can be detected colorimetrically.
The mechanism of action for AC-Ala-pro-ala-pna involves its interaction with proteolytic enzymes. When these enzymes bind to the peptide substrate, they catalyze the cleavage of the peptide bond within AC-Ala-pro-ala-pna, leading to the release of p-nitroaniline. The released product can be quantified by measuring its absorbance at 405 nm, providing a direct assessment of enzyme activity.
AC-Ala-pro-ala-pna is typically presented as a white to off-white powder. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and water at physiological pH levels.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity primarily involves hydrolysis facilitated by specific enzymes, making it suitable for various biochemical assays.
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to confirm the purity and identity of synthesized AC-Ala-pro-ala-pna .
AC-Ala-pro-ala-pna has several significant applications in scientific research:
Ac-Ala-Pro-Ala-p-nitroanilide (pNA) serves as a critical synthetic substrate for characterizing serine proteases, particularly those recognizing proline at the P1 position. Its design incorporates the chromogenic pNA group, which releases yellow p-nitroaniline upon hydrolysis, enabling real-time kinetic monitoring at 405 nm. This substrate is especially valuable for studying enzymes with specificity for alanine-proline bonds, a structural motif resistant to many common proteases due to proline’s conformational rigidity. For example, fungal keratinases from Paecilomyces marquandii and Doratomyces microsporus exhibit high catalytic efficiency toward Ala-Pro sequences in keratinous substrates, mirroring their activity on Ac-Ala-Pro-Ala-pNA [3]. The Ala-Pro-Ala tripeptide backbone in this substrate approximates natural cleavage sites in structural proteins like elastin and collagen, while the N-terminal acetylation blocks aminopeptidase activity, ensuring exclusive endoprotease analysis [3] [8].
Table 1: Serine Protease Specificity for Ac-Ala-Pro-Ala-pNA
Enzyme Source | Catalytic Efficiency (kcat/KM, M⁻¹s⁻¹) | Primary Cleavage Site | Structural Relevance |
---|---|---|---|
P. marquandii keratinase | 4.8 × 10⁴ | Ala↓Pro-Ala-pNA | Stratum corneum/nail hydrolysis |
D. microsporus keratinase | 1.9 × 10⁴ | Ala↓Pro-Ala-pNA | Keratin degradation |
Subtilisin Carlsberg | 3.2 × 10³* | Ala↓Pro-Ala-pNA | Model serine protease |
*Glycosylated subtilisin shows reduced efficiency due to restricted dynamics [1].
The kinetic behavior of dipeptidyl peptidases (DPPs) toward Ac-Ala-Pro-Ala-pNA reveals distinct mechanistic classes within this enzyme family. DPP-IV enzymes hydrolyze Xaa-Pro dipeptides from the N-terminus but show negligible activity toward Ac-Ala-Pro-Ala-pNA due to its N-acetyl blockade. In contrast, prolyl oligopeptidases (POPs; S9 family) cleave internal Pro-X bonds in short peptides and exhibit measurable activity with this substrate. Kinetic analyses yield KM values typically ranging from 0.5–5 mM and kcat values of 10–50 s⁻¹ for microbial POPs [10]. The moderate KM reflects the substrate’s balanced mimicry of physiological peptides while avoiding excessive affinity that could impede catalytic turnover. Notably, POPs from thermophiles like Pyrococcus horikoshii display enhanced thermostability (activity >90°C) but reduced catalytic efficiency toward Ac-Ala-Pro-Ala-pNA compared to mesophilic counterparts, suggesting evolutionary adaptation to high-temperature proteolysis [5].
Ac-Ala-Pro-Ala-pNA is a standard tool for investigating Nα-acetyl aminopeptidases (NAAPs), which hydrolyze N-terminally acetylated proteins—a common eukaryotic co-translational modification. NAAPs from rat liver (acyl-peptide hydrolase, APEH) cleave Ac-Ala-pNA but show reduced efficiency toward Ac-Ala-Pro-Ala-pNA (KM ≈ 9 mM vs. 1 mM for Ac-Ala-pNA) due to proline-induced conformational constraints [8]. This substrate’s hydrolysis follows biphasic kinetics:
Mechanistically, NAAPs employ a catalytic triad (Ser, His, Asp/Glu) with nucleophilic serine attacking the carbonyl carbon of the scissile bond. Ac-Ala-Pro-Ala-pNA’s resistance to hydrolysis underscores the enzyme’s preference for small N-terminal residues (Ala > Ser > Met) and aversion to proline at P1′. Mutagenesis studies using this substrate identified essential active-site residues: His468 and Asp407 are critical for transition-state stabilization, while Glu325 modulates substrate access [8].
The kinetic and structural interactions of Ac-Ala-Pro-Ala-pNA with proteases differ significantly from natural substrates, as revealed by comparative enzymology:
Advantages of pNA Substrates
Limitations and Discrepancies
Table 2: Kinetic Parameters of Ac-Ala-Pro-Ala-pNA vs. Natural Substrates
Enzyme | Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
---|---|---|---|---|
Rat liver APEH | Ac-Ala-Pro-Ala-pNA | 9.0 ± 0.8 | 0.14 ± 0.01 | 15.6 |
Ac-Ala-Ala-Ala | 1.2 ± 0.1 | 0.83 ± 0.03 | 691.7 | |
P. marquandii keratinase | Ac-Ala-Pro-Ala-pNA | 0.22 ± 0.03 | 10.6 ± 0.4 | 48,182 |
Human nail keratin | 0.05* | 16.2* | 324,000* | |
Human POP | Ac-Ala-Pro-Ala-pNA | 1.5 ± 0.2 | 8.7 ± 0.3 | 5,800 |
Z-Gly-Pro↓Leu-Gly-OH | 0.03 ± 0.005 | 12.1 ± 0.5 | 403,333 |
*Apparent values due to substrate heterogeneity [3] [8] [10].
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